molecular formula C16H17N3O2S B12946156 2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline CAS No. 105256-13-1

2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline

Cat. No.: B12946156
CAS No.: 105256-13-1
M. Wt: 315.4 g/mol
InChI Key: HPKGBFXIYUSCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline is unique due to its specific combination of the benzimidazole core, sulfonyl group, and N,N-dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

105256-13-1

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfonylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3O2S/c1-19(2)15-10-6-3-7-12(15)11-22(20,21)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

HPKGBFXIYUSCHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.